molecular formula C15H11N5OS B2477683 6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891099-01-7

6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2477683
CAS No.: 891099-01-7
M. Wt: 309.35
InChI Key: XKAORSCBVZYBHD-UHFFFAOYSA-N
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Description

6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that features a unique combination of furan, pyridine, and triazolopyridazine moieties. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:

    Formation of the triazolopyridazine core: This can be achieved by cyclization reactions involving hydrazine derivatives and pyridazine precursors.

    Introduction of the furan ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan ring to the triazolopyridazine core.

    Attachment of the pyridin-3-ylmethylthio group: This could be done through a nucleophilic substitution reaction where a pyridin-3-ylmethyl halide reacts with a thiol group on the triazolopyridazine core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitrogen atoms in the triazolopyridazine ring, potentially leading to partially or fully reduced derivatives.

    Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, especially at the furan and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles could be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include sulfoxides, sulfones, reduced triazolopyridazine derivatives, and various substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator due to its heterocyclic structure.

Medicine

Medicinally, compounds like this are often explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, it could find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for 6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors, among others.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Furan-2-yl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
  • 6-(Furan-2-yl)-3-((pyridin-4-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

The uniqueness of 6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine lies in its specific substitution pattern, which could confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

6-(furan-2-yl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5OS/c1-3-11(9-16-7-1)10-22-15-18-17-14-6-5-12(19-20(14)15)13-4-2-8-21-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAORSCBVZYBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327679
Record name 6-(furan-2-yl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816417
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

891099-01-7
Record name 6-(furan-2-yl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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